molecular formula C27H22O6 B132643 Bequinostatin D CAS No. 152175-75-2

Bequinostatin D

Cat. No. B132643
M. Wt: 442.5 g/mol
InChI Key: KQPKOQPRDHCAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bequinostatin D is a natural product that was first isolated from the actinomycete strain Streptomyces sp. MK-338 in 1994. It belongs to the family of anthracycline antibiotics, which are known for their potent anticancer activity. Bequinostatin D has been found to exhibit a unique mechanism of action compared to other anthracyclines, making it a promising candidate for further research and development.

Scientific Research Applications

Pharmacological Strategies in Muscular Dystrophy

Bequinostatin D has potential applications in the treatment of muscular dystrophies like Duchenne muscular dystrophy (DMD). The research in this area has evolved from gene- and cell-based therapies to pharmacological strategies, including the use of compounds like bequinostatin D. These strategies aim to enhance muscle progenitor commitment and functional substitution of dystrophin, potentially circumventing challenges in gene- and cell-based therapies (Khurana & Davies, 2003).

Role in Autoimmune Diseases

Bequinostatin D is being investigated for its role in the treatment of autoimmune diseases. It modulates the immune system, and its use is correlated with the incidence and severity of autoimmune diseases. This research is crucial for developing new therapeutic targets and treatments for diseases like multiple sclerosis, rheumatoid arthritis, and type I diabetes (Dankers, Colin, van Hamburg, & Lubberts, 2017).

Inhibitory Activity Against Human Pi Class Glutathione S-transferase

Bequinostatin A, closely related to bequinostatin D, has shown considerable inhibitory activity against human pi class glutathione S-transferase (GST pi). This activity is significant because GST pi is involved in the detoxification of metabolites and in drug resistance, particularly in cancer cells. Thus, bequinostatin D might have potential applications in cancer therapy (Aoyama, Kojima, Abe, Muraoka, Naganawa, Takeuchi, & Aoyagi, 1993).

properties

CAS RN

152175-75-2

Product Name

Bequinostatin D

Molecular Formula

C27H22O6

Molecular Weight

442.5 g/mol

IUPAC Name

1,7,9,11-tetrahydroxy-3-pentylbenzo[a]tetracene-8,13-dione

InChI

InChI=1S/C27H22O6/c1-2-3-4-5-13-8-14-6-7-16-17(22(14)20(29)9-13)12-19-24(26(16)32)27(33)23-18(25(19)31)10-15(28)11-21(23)30/h6-12,28-30,32H,2-5H2,1H3

InChI Key

KQPKOQPRDHCAAB-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O

Other CAS RN

152175-75-2

synonyms

8,13-dihydro-1,7,9,11 tetrahydroxy-8-13-dioxo-3-pentylbenzo(a)naphthacene
bequinostatin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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